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Compound of Interest

Compound Name: FPMINT

Cat. No.: B4850180 Get Quote

Discrepancy in Target Identification of FPMINT
Analogs
Initial research indicates that 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-

(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogs are primarily investigated as

inhibitors of Equilibrative Nucleoside Transporters (ENTs), specifically with selectivity for ENT2

over ENT1.[1][2][3] The available scientific literature does not characterize FPMINT analogs as

allosteric modulators of the M1 muscarinic acetylcholine receptor.

Therefore, this guide will first present the available data on the potency and selectivity of

FPMINT analogs as ENT inhibitors. Subsequently, a general comparative guide for assessing

the potency and selectivity of established M1 muscarinic receptor positive allosteric modulators

(PAMs) will be provided to address the initial query's focus.

Part 1: Assessing the Potency and Selectivity of
FPMINT Analogs as ENT Inhibitors
This section summarizes the findings on FPMINT and its derivatives as inhibitors of human

Equilibrative Nucleoside Transporters (ENT1 and ENT2). The primary goal of the studies on

these compounds has been to establish a structure-activity relationship to guide the

development of more potent and ENT2-selective inhibitors.[1][3]
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Data Presentation: Inhibitory Potency of FPMINT
and Analogs
The following table summarizes the 50% inhibitory concentrations (IC50) of FPMINT and its

analogs against ENT1 and ENT2, as determined by [3H]uridine uptake studies.[1][3]

Compound
Modification
vs. FPMINT

IC50 ENT1
(µM)

IC50 ENT2
(µM)

Selectivity
(ENT1/ENT2)

FPMINT - 1.18 0.20
5.90 (ENT2-

selective)

Compound 1c

Naphthalene to

benzene,

addition of meta-

chloro group

>100 >100 -

Compound 1d

Naphthalene to

benzene,

addition of meta-

methyl group

0.59 77.12
0.008 (ENT1-

selective)

Compound 2b

Removal of

fluoro group from

phenyl ring

1.83 0.44
4.16 (ENT2-

selective)

Compound 3c

Naphthalene to

2,3-dihydro-1H-

inden-5-yl

0.23 0.05
4.60 (ENT2-

selective)

Note: A higher selectivity ratio indicates greater selectivity for ENT2 over ENT1.

Experimental Protocols
[3H]Uridine Uptake Study
This assay is a functional measure of the inhibitory potency of compounds on ENT1 and ENT2.
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Cell Culture: Nucleoside transporter-deficient cells (e.g., PK15) are transfected with cloned

human ENT1 or ENT2.[1][2]

Incubation: The transfected cells are incubated with various concentrations of the FPMINT
analogs (typically from 10 nM to 100 µM).[1]

Substrate Addition: [3H]uridine (a radiolabeled substrate for ENTs) is added to the incubation

medium.[1]

Uptake Measurement: After a defined incubation period (e.g., 1 minute), the uptake of

[3H]uridine into the cells is stopped by washing with ice-cold buffer.[1]

Quantification: The amount of radioactivity inside the cells is measured using a scintillation

counter.

Data Analysis: The concentration of the analog that inhibits 50% of the [3H]uridine uptake

(IC50) is calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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